An In-Depth Technical Guide to Isoquinoline-6-carbohydrazide: Structure, Properties, and Applications
An In-Depth Technical Guide to Isoquinoline-6-carbohydrazide: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Isoquinoline-6-carbohydrazide, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. By integrating a foundational isoquinoline scaffold with a reactive carbohydrazide moiety, this molecule serves as a versatile precursor for the synthesis of novel therapeutic agents. This document details its physicochemical properties, structural characteristics, validated synthetic protocols, and explores its potential applications in drug discovery, with a focus on developing new antimicrobial and anticancer agents. It is intended to be an essential resource for researchers, chemists, and professionals in the field of drug development.
Introduction: The Strategic Fusion of Isoquinoline and Carbohydrazide
The field of medicinal chemistry is driven by the strategic design of molecules that combine proven pharmacophores with versatile reactive groups. Isoquinoline-6-carbohydrazide is a prime example of such a design. It is built upon the isoquinoline core, a privileged heterocyclic aromatic structure.
The Isoquinoline Scaffold: A cornerstone of numerous natural products and pharmaceuticals, the isoquinoline ring system is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This scaffold is integral to a vast array of biologically active alkaloids, including the vasodilator papaverine and the analgesic morphine.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, such as antitumor, antimicrobial, antiviral, and anti-inflammatory effects, making it a highly valued framework in drug design.[3][4][5]
The Carbohydrazide Functional Group: The -C(=O)NHNH₂ group, known as a carbohydrazide, is a potent and versatile functional group in organic synthesis. It is a derivative of hydrazine and serves two critical roles:
-
A Bioactive Moiety: The hydrazide-hydrazone (-C(=O)NHN=CH-) linkage, formed by the reaction of a carbohydrazide with an aldehyde or ketone, is a well-established pharmacophore.[6] Compounds containing this moiety exhibit a broad range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[7][8]
-
A Synthetic Intermediate: The terminal -NH₂ group is highly nucleophilic, enabling straightforward derivatization and the construction of more complex molecular architectures, such as various heterocyclic systems.[9]
This guide provides an in-depth analysis of Isoquinoline-6-carbohydrazide, offering the technical details necessary for its synthesis, characterization, and strategic utilization in research and development.
Physicochemical Properties and Structural Elucidation
The unique chemical identity of Isoquinoline-6-carbohydrazide is defined by its specific arrangement of atoms and the resulting physical and spectroscopic properties.
Table 1: Compound Identification and Core Properties
| Property | Value | Source |
| IUPAC Name | isoquinoline-6-carbohydrazide | --- |
| CAS Number | 1015068-44-6 | Vendor Data |
| Molecular Formula | C₁₀H₉N₃O | Vendor Data |
| Molecular Weight | 187.20 g/mol | Vendor Data |
| SMILES | O=C(C1=CC2=C(C=NC=C2)C=C1)NN | Vendor Data |
| Appearance | Predicted: Off-white to pale yellow solid | --- |
Structural Analysis & Spectroscopic Profile
While comprehensive experimental spectra for Isoquinoline-6-carbohydrazide are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.
A. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to be complex in the aromatic region, with distinct signals for the hydrazide protons.
-
δ ~10.0-9.5 ppm (s, 1H): The amide proton (-CO-NH -).
-
δ ~9.3 ppm (s, 1H): One of the isoquinoline ring protons, likely H-1, significantly deshielded by the adjacent nitrogen.
-
δ ~8.5-7.8 ppm (m, 5H): Overlapping signals corresponding to the remaining five aromatic protons of the isoquinoline ring system. The exact splitting will depend on their coupling constants.
-
δ ~4.6 ppm (s, 2H): The terminal amine protons (-NH₂ ), which are typically broad and may exchange with D₂O.
B. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The carbon spectrum will be characterized by a downfield carbonyl signal and a series of aromatic signals.[10]
-
δ ~165 ppm: The carbonyl carbon (C=O) of the hydrazide group.
-
δ ~155-120 ppm: A complex region containing the nine carbon signals of the isoquinoline ring. Carbons adjacent to the nitrogen atom or attached to the electron-withdrawing carbohydrazide group will appear further downfield.[11]
C. Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups.[12]
-
3350-3250 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the terminal -NH₂ group.
-
~3200 cm⁻¹: A broad band for the N-H stretch of the secondary amide (-CO-NH-).
-
~1650 cm⁻¹ (Amide I): A strong, sharp absorption due to the C=O stretching vibration. This is a highly characteristic peak.
-
~1600 cm⁻¹ (Amide II): A strong band associated with N-H bending.
-
1580-1450 cm⁻¹: Multiple sharp bands from the C=C and C=N bond stretching within the aromatic isoquinoline ring.
D. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected [M+H]⁺: 188.08.
-
Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation. Common losses would include the neutral loss of ammonia (NH₃), hydrazine (N₂H₄), or the entire carbohydrazide radical, leading to a strong signal for the isoquinoline-6-carbonyl cation.[13][14]
Synthesis and Reactivity
The synthesis of Isoquinoline-6-carbohydrazide is straightforward and relies on a classic, robust chemical transformation.
Primary Synthetic Route: Hydrazinolysis of an Ester Precursor
The most efficient and widely adopted method for preparing aromatic carbohydrazides is the reaction of a corresponding methyl or ethyl ester with hydrazine hydrate.[9][15][16] This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alcohol from the ester.
Detailed Experimental Protocol: Synthesis of Isoquinoline-6-carbohydrazide
Causality: This protocol is designed for high yield and purity. Ethanol is chosen as the solvent due to the good solubility of both the ester starting material and hydrazine hydrate at elevated temperatures, while allowing the product to precipitate upon cooling. Reflux conditions ensure the reaction proceeds to completion in a reasonable timeframe.
Materials:
-
Ethyl isoquinoline-6-carboxylate (1.0 eq)
-
Hydrazine hydrate (~80% solution, 10.0 eq)
-
Absolute Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl isoquinoline-6-carboxylate (1.0 eq) and absolute ethanol (approx. 20 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (10.0 eq) to the suspension. The large excess of hydrazine ensures the reaction is driven to completion.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. A white or off-white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and residual hydrazine.
-
Drying: Dry the purified product under vacuum to yield Isoquinoline-6-carbohydrazide.
Chemical Reactivity
The primary site of reactivity is the terminal amine (-NH₂) of the hydrazide group. This group is a potent nucleophile and readily condenses with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives. This reaction is the cornerstone of its use as a building block in medicinal chemistry.[17]
Potential Applications in Drug Discovery and Materials Science
The true value of Isoquinoline-6-carbohydrazide lies in its role as a versatile intermediate for creating libraries of novel compounds with diverse biological activities.[8]
A. Precursor for Bioactive Hydrazones
The condensation reaction between Isoquinoline-6-carbohydrazide and various aromatic or heterocyclic aldehydes generates a library of isoquinoline-6-carbohydrazones. This strategy allows for systematic modification of the molecule to explore structure-activity relationships (SAR).
-
Anticancer Agents: The isoquinoline scaffold is found in several anticancer agents, and the hydrazone moiety is known to contribute to cytotoxicity.[18][19][20] Derivatives can be designed to target specific pathways, such as kinase inhibition or apoptosis induction.
-
Antimicrobial Agents: Hydrazones are a well-documented class of antimicrobial compounds.[7] By combining this functional group with the isoquinoline core, novel derivatives can be synthesized and screened against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains.[21][22]
B. Ligands in Coordination Chemistry
The carbohydrazide moiety can act as a chelating ligand, binding to metal ions. This property can be exploited to create novel metal-organic frameworks (MOFs) or coordination complexes with potential applications in catalysis or as imaging agents.
Conclusion and Future Outlook
Isoquinoline-6-carbohydrazide is more than a simple chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis is efficient and scalable, and its chemical properties make it an ideal starting point for the generation of large, diverse chemical libraries. The fusion of the biologically validated isoquinoline core with the versatile hydrazide functional group provides a clear and promising path for the development of next-generation therapeutic agents.
Future research should focus on the synthesis and screening of extensive libraries of its hydrazone derivatives to fully explore their therapeutic potential against a wide range of diseases, including cancer, microbial infections, and viral illnesses.[23]
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